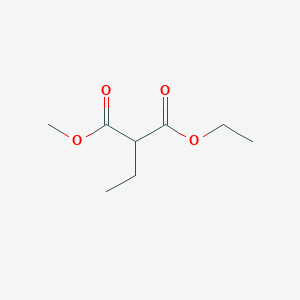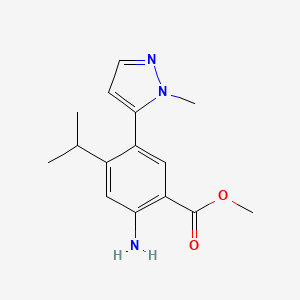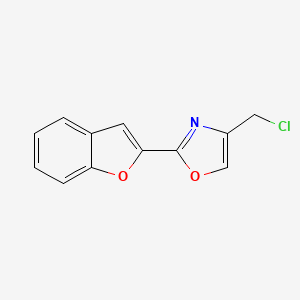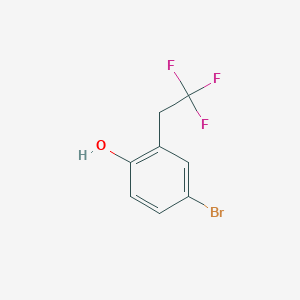
1-Ethyl-4-iodo-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-iodo-2(1H)-pyridinone is an organic compound that belongs to the class of pyridinones It is characterized by the presence of an ethyl group at the first position, an iodine atom at the fourth position, and a pyridinone ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-iodo-2(1H)-pyridinone typically involves the iodination of a pyridinone precursor. One common method is the reaction of 1-ethyl-2(1H)-pyridinone with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-iodo-2(1H)-pyridinone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The pyridinone ring can be reduced to form piperidinone derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 1-ethyl-4-substituted-2(1H)-pyridinone derivatives.
Oxidation: Formation of 1-ethyl-4-iodo-2-pyridinecarboxylic acid or 1-ethyl-4-iodo-2-pyridinecarboxaldehyde.
Reduction: Formation of 1-ethyl-4-iodo-2-piperidinone.
Scientific Research Applications
1-Ethyl-4-iodo-2(1H)-pyridinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-iodo-2(1H)-pyridinone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, influencing molecular recognition and binding. The pyridinone ring can engage in hydrogen bonding and π-π interactions, affecting the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-4-chloro-2(1H)-pyridinone
- 1-Ethyl-4-bromo-2(1H)-pyridinone
- 1-Ethyl-4-fluoro-2(1H)-pyridinone
Uniqueness
1-Ethyl-4-iodo-2(1H)-pyridinone is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological properties. Iodine is larger and more polarizable than other halogens, leading to stronger halogen bonding interactions and potentially enhanced biological activity. This makes this compound a valuable compound for research and development in various fields.
Properties
CAS No. |
889865-48-9 |
|---|---|
Molecular Formula |
C7H8INO |
Molecular Weight |
249.05 g/mol |
IUPAC Name |
1-ethyl-4-iodopyridin-2-one |
InChI |
InChI=1S/C7H8INO/c1-2-9-4-3-6(8)5-7(9)10/h3-5H,2H2,1H3 |
InChI Key |
KZFMNBHGELUYLS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=CC1=O)I |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methyl-1H-Imidazo[4,5-b]quinoxaline](/img/structure/B8451509.png)


![tert-Butyl 3-[(chlorocarbonyl)oxy]propaneperoxoate](/img/structure/B8451528.png)
![4-(2,4-Bis{[tert-butyl(dimethyl)silyl]oxy}phenyl)cyclohexan-1-one](/img/structure/B8451529.png)
![4-Chloro-6-cyclopropylthieno[2,3-d]pyrimidine](/img/structure/B8451540.png)





![4-[2-Nitro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B8451568.png)

![3-oxo-N-(5-phenylpyrazin-2-yl)spiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B8451579.png)
